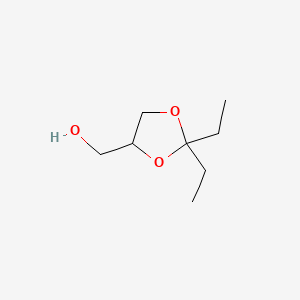

2,2-Diethyl-1,3-dioxolane-4-methanol

Description

Contextual Significance of Dioxolane-4-methanol Derivatives in Chemical Science

Dioxolane-4-methanol derivatives, as a class, hold considerable importance in modern chemical science, primarily due to their derivation from glycerol (B35011), a readily available and renewable feedstock. nih.goveurochemengineering.com The utilization of glycerol, a byproduct of biodiesel production, is a key aspect of green chemistry, aiming to convert waste streams into valuable chemicals. upnyk.ac.ideurochemengineering.com

These derivatives are versatile molecules with a range of applications:

Green Solvents: Many dioxolanes are explored as eco-friendly solvents due to their low toxicity and biodegradability. foruchem.comrsc.org For instance, solketal (B138546) is considered a potential replacement for more hazardous glycol ethers in cleaning products and coating formulations. foruchem.com

Fuel Additives: Certain derivatives can be blended with gasoline to improve octane (B31449) numbers and reduce gum formation. foruchem.comeurochemengineering.com

Chemical Intermediates: The dioxolane ring serves as a protecting group for diols, a crucial strategy in complex organic synthesis. wikipedia.org The hydroxyl group on the methanol (B129727) side chain allows for further chemical transformations, making these compounds valuable building blocks for pharmaceuticals and other fine chemicals. ontosight.aiontosight.ai

Pharmaceutical and Agrochemical Applications: The dioxolane scaffold is present in various biologically active molecules. nih.govnih.gov Research has been conducted on derivatives exhibiting potential as antibacterial and antifungal agents or as modulators to overcome multidrug resistance in cancer therapy. nih.govnih.gov

The general synthesis of these compounds involves the acid-catalyzed ketalization of glycerol with a ketone or aldehyde. wikipedia.orgupnyk.ac.id For example, solketal is produced by the reaction of glycerol and acetone (B3395972). upnyk.ac.idresearchgate.net A similar pathway is the presumed route for synthesizing 2,2-diethyl-1,3-dioxolane-4-methanol, using 3-pentanone (B124093) instead of acetone.

Evolution of Research Interests in Chiral Dioxolane Scaffolds

A critical feature of the 2,2-disubstituted-1,3-dioxolane-4-methanol structure is the presence of a chiral center at the C4 position of the dioxolane ring. This chirality has driven a significant evolution in research, moving from general applications to more specialized uses in asymmetric synthesis.

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has fueled the development of methods to access and utilize chiral building blocks. nih.gov Chiral dioxolane scaffolds, derived from the chiral pool (e.g., from glycerol), serve as valuable starting materials. researchgate.net

Key research trends include:

Asymmetric Synthesis: The development of catalytic asymmetric reactions to produce single enantiomers of chiral compounds is a major field of modern organic chemistry. nih.govnih.gov Chiral dioxolanes can be used as chiral auxiliaries, which guide the stereochemical outcome of a reaction and are later removed. researchgate.netyoutube.com

Stereoselective Catalysis: Research has focused on creating chiral catalysts that can facilitate the synthesis of specific enantiomers. nih.govyoutube.com Self-assembled chiral nanostructures are also being explored as scaffolds for asymmetric reactions. nih.gov

Synthesis of Natural Products and Drugs: Chiral dioxolane building blocks are instrumental in the total synthesis of complex natural products and active pharmaceutical ingredients, where precise control of stereochemistry is essential for biological activity. nih.gov

The ability to synthesize and separate the (R) and (S) enantiomers of dioxolane-4-methanol derivatives allows chemists to construct complex molecules with specific three-dimensional arrangements. sigmaaldrich.comsigmaaldrich.comchemicalbook.comspectrabase.com

Scope and Research Objectives for this compound

Given the limited direct research on this compound, the scope of investigation is largely defined by analogy to its dimethyl counterpart, solketal, and the broader class of chiral dioxolanes.

The primary research objectives for this specific compound would include:

Development of Efficient Synthesis Routes:

Optimizing the ketalization reaction between glycerol and 3-pentanone (diethyl ketone).

Investigating various catalysts (both homogeneous and heterogeneous) to improve yield, selectivity, and reaction conditions, with a focus on green chemistry principles. upnyk.ac.idgoogle.comrug.nl

Exploring solvent-free reaction conditions to enhance the environmental profile of the synthesis. google.com

Comprehensive Physicochemical Characterization:

Detailed determination of physical properties such as boiling point, density, viscosity, and solubility parameters.

Thorough spectroscopic analysis (NMR, IR, MS) to create a reference database for the compound.

Evaluation as a Bio-based Solvent and Fuel Additive:

Assessing its performance as a solvent in various applications, such as coatings, inks, and cleaning formulations, and comparing it to existing solvents.

Investigating its potential as a fuel additive, measuring its impact on properties like octane number and emissions.

Exploration in Asymmetric Synthesis:

Developing methods for the stereoselective synthesis or chiral resolution of (R)- and (S)-2,2-diethyl-1,3-dioxolane-4-methanol.

Utilizing the separated enantiomers as chiral building blocks for the synthesis of novel, high-value molecules.

The table below summarizes the known properties of the closely related compound, 2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal), which serves as a benchmark for future studies on the diethyl derivative.

Table 1: Physicochemical Properties of 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) Data sourced from multiple chemical suppliers and databases. foruchem.comsigmaaldrich.comchemicalbook.comcymitquimica.com

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Appearance | Clear, colorless liquid |

| Density | ~1.06 g/mL at 20-25°C |

| Boiling Point | ~192°C (at 760 mmHg); ~72-73°C (at 8 mmHg) |

| Flash Point | ~90°C (closed cup) |

| Solubility in Water | Soluble (172 g/L at 20°C) |

Structure

3D Structure

Properties

CAS No. |

5694-80-4 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(2,2-diethyl-1,3-dioxolan-4-yl)methanol |

InChI |

InChI=1S/C8H16O3/c1-3-8(4-2)10-6-7(5-9)11-8/h7,9H,3-6H2,1-2H3 |

InChI Key |

WEIVFXLGBXCVEF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OCC(O1)CO)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Diethyl 1,3 Dioxolane 4 Methanol and Analogous Chiral Dioxolanes

Regioselective Ketalization Strategies from Glycerol (B35011) and Related Polyols

The reaction of glycerol with a ketone, such as diethyl ketone, in the presence of an acid catalyst typically yields a mixture of two isomeric products: the five-membered 1,3-dioxolane (B20135) ring and the six-membered 1,3-dioxane (B1201747) ring. However, the formation of the five-membered ring, 2,2-diethyl-1,3-dioxolane-4-methanol, is thermodynamically favored, often with high selectivity. mdpi.comresearchgate.net This regioselectivity is a key feature of the ketalization of glycerol, making it an efficient pathway for producing the desired dioxolane structure. The reaction is a reversible equilibrium process, and strategies to drive it towards the product side include using an excess of the ketone or removing the water byproduct during the reaction. mdpi.comnih.gov

Homogeneous acid catalysts are effective in promoting the ketalization of glycerol. Mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA) have been widely used. researchgate.net These catalysts operate in the same phase as the reactants, leading to high reaction rates due to the absence of mass transfer limitations.

For instance, in the analogous synthesis of solketal (B138546) (the dimethyl analogue) from glycerol and acetone (B3395972), sulfuric acid has been utilized effectively. rug.nlresearchgate.net The reaction, typically carried out at the boiling temperature of the reactant mixture, can achieve high conversions of glycerol. upnyk.ac.id A study on solketal synthesis highlighted that using sulfuric acid as a catalyst could lead to conversions greater than 80% at 62°C after 10 hours with an acetone-to-glycerol molar ratio of 6.9:1. rug.nl While effective, homogeneous catalysts present significant drawbacks, including difficulties in separation from the product mixture, catalyst non-reusability, and potential for corrosion and environmental pollution. researchgate.netmdpi.com

To overcome the limitations of homogeneous catalysts, significant research has focused on the development of solid acid catalysts for glycerol ketalization. researchgate.netnacatsoc.org Heterogeneous catalysis offers a more sustainable and environmentally benign alternative, primarily due to the ease of catalyst separation and recyclability. researchgate.netmdpi.com

A variety of solid acid catalysts have been investigated for the acetalization and ketalization of glycerol. These include ion-exchange resins, zeolites, acid-activated clays (B1170129), and supported heteropolyacids. nacatsoc.orgmdpi.com

Ion-Exchange Resins: Acidic ion-exchange resins, such as Amberlyst-15, are highly effective catalysts for this reaction. nacatsoc.org They possess strong Brønsted acid sites and have demonstrated high activity and selectivity for the five-membered ring product. Studies on the reaction between glycerol and acetone show that Amberlyst-15 can achieve high glycerol conversion under relatively mild conditions. matec-conferences.org

Zeolites and Clays: Zeolites (like HBeta and HZSM-5) and acidic clays (such as montmorillonite (B579905) K-10) are also prominent solid acid catalysts. nacatsoc.orgmdpi.com Their catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites. Acid-activated smectite clay, for example, has been shown to be a good ketalization catalyst for the reaction of glycerol with various ketones, including acetone and butanone. mdpi.com

Heteropolyacids: Heteropolyacids, such as H₃PW₁₂O₄₀, exhibit very strong Brønsted acidity and can be highly active catalysts. nih.govresearchgate.net When used in glycerol ketalization, they can lead to high conversions and selectivities at room temperature. researchgate.net

The table below summarizes the performance of various solid acid catalysts in the ketalization of glycerol with different ketones, providing insight into the expected behavior for the synthesis of this compound.

A major advantage of heterogeneous catalysts is their potential for reuse, which is crucial for developing economically viable and sustainable industrial processes. mdpi.com The ability to recover the catalyst by simple filtration or centrifugation and reuse it in subsequent reaction cycles without significant loss of activity is a key performance indicator. researchgate.netmdpi.com

The yield and selectivity of the ketalization reaction are highly dependent on various reaction parameters, including temperature, reactant molar ratio, and catalyst loading. matec-conferences.org

Reactant Molar Ratio: The ketalization of glycerol is an equilibrium-limited reaction. mdpi.com To shift the equilibrium towards product formation, an excess of the ketone is typically used. Increasing the acetone-to-glycerol molar ratio has been shown to significantly increase glycerol conversion. matec-conferences.orgresearchgate.netnih.gov For instance, in one study, increasing this ratio from 2 to 6 resulted in a conversion increase from 43.92% to 87.41%. matec-conferences.org

Temperature: The effect of temperature can be complex. While higher temperatures generally increase the initial reaction rate, they can also negatively impact the equilibrium conversion for exothermic reactions. mdpi.com In the ketalization of glycerol with acetone, an optimal temperature is often observed, beyond which the glycerol conversion may decrease. matec-conferences.org For the reaction of glycerol with cyclohexanone, the ketal yield was found to decrease with increasing temperature, suggesting the reaction is slightly exothermic. mdpi.com

Catalyst Loading: The amount of catalyst used also influences the reaction rate. Generally, increasing the catalyst loading leads to higher glycerol conversion within a shorter reaction time. However, an optimal loading exists beyond which the increase in conversion becomes less significant. matec-conferences.org

The following table demonstrates the effect of reaction conditions on glycerol ketalization with acetone.

Heterogeneous Catalysis for Sustainable Synthetic Pathways

Stereoselective Synthesis of Enantiopure this compound and Related Compounds

Glycerol is a prochiral molecule. Consequently, its direct ketalization with an achiral ketone like diethyl ketone results in a racemic mixture of (R)- and (S)-2,2-diethyl-1,3-dioxolane-4-methanol. The synthesis of enantiopure forms of this compound requires stereoselective strategies.

One approach involves starting with an enantiomerically pure three-carbon building block derived from glycerol. For example, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as (S)-Solketal) and its (S)-enantiomer are commercially available and can serve as chiral precursors. sigmaaldrich.com These compounds can potentially undergo transketalization with diethyl ketone under acidic conditions to yield the target enantiopure diethyl derivative, although this method may face challenges with equilibrium control.

A more direct method is the asymmetric ketalization of glycerol. This can be achieved by using a chiral catalyst that can differentiate between the two prochiral hydroxyl groups of glycerol. While specific chiral catalysts for the ketalization of glycerol with diethyl ketone are not widely reported, the principles of stereoselective synthesis can be applied. For instance, stereoselective formation of substituted 1,3-dioxolanes has been achieved through methods involving the generation and stereoselective trapping of 1,3-dioxolan-2-yl cation intermediates. nih.gov

Furthermore, methodologies developed for the synthesis of other enantiopure polyols can provide a conceptual framework. For example, the use of chiral auxiliaries, such as (-)-menthone, has been employed to resolve racemic starting materials and direct subsequent diastereoselective reactions to establish multiple stereocenters, ultimately yielding enantiopure triols after removal of the auxiliary. nih.gov Such strategies, involving the formation of a chiral acetal (B89532) or ketal followed by diastereoselective transformations, represent a viable, albeit multi-step, pathway to enantiopure 1,3-dioxolane derivatives.

Table of Mentioned Chemical Compounds

Chiral Pool Approaches Utilizing Glycerol and Carbohydrate Precursors

Chiral pool synthesis is a highly effective strategy for preparing optically active compounds by using readily available, enantiopure natural products as starting materials. elsevierpure.comuh.edu Glycerol, a prochiral triol, is a prominent and cost-effective precursor for the synthesis of 2,2-disubstituted-1,3-dioxolane-4-methanol derivatives. The reaction involves the acid-catalyzed ketalization of glycerol with a ketone. For the synthesis of this compound, diethyl ketone is used. This reaction typically yields a five-membered ring (the 1,3-dioxolane) as the major product over the six-membered ring (1,3-dioxane) alternative. preprints.org Homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed. upnyk.ac.idnih.gov

Carbohydrates represent another major component of the chiral pool, offering a vast array of stereochemically rich starting materials. numberanalytics.com Sugars like D-ribose have been used to synthesize complex chiral segments that can be incorporated into larger molecules. researchgate.net The fundamental principle involves leveraging the inherent stereocenters of the carbohydrate to build new chiral structures through a series of regio- and stereoselective transformations. elsevierpure.com This "chiron approach" allows for the logical disconnection of a complex target molecule back to a suitable carbohydrate precursor. scripps.edu

Table 1: Representative Chiral Pool Precursors and Corresponding Dioxolane Products

| Chiral Precursor | Reactant | Resulting Dioxolane Structure | Key Feature |

|---|---|---|---|

| Glycerol | Diethyl Ketone | This compound | Direct ketalization to form the target scaffold. |

| D-Mannitol | Acetone | 1,2:5,6-Di-O-isopropylidene-D-mannitol | Forms protected polyol with multiple dioxolane rings. |

| D-Ribose | Acetone | 2,3-O-Isopropylidene-D-ribofuranose | Protection of vicinal diols to enable selective functionalization of other hydroxyl groups. |

Asymmetric Induction in Dioxolane Formation and Functionalization

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, driven by a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgchemeurope.com This is a cornerstone of asymmetric synthesis. msu.edu

In the context of dioxolane formation, organocatalysis has emerged as a powerful tool. For instance, novel asymmetric formal [3+2] cycloaddition reactions using cinchona-alkaloid-thiourea-based bifunctional organocatalysts can produce chiral 1,3-dioxolanes. nih.gov These reactions proceed through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes, with the chiral catalyst guiding the stereochemical outcome of the cyclization. nih.gov

Furthermore, Rh(II)-catalyzed asymmetric three-component cascade reactions have been developed for the synthesis of chiral 1,3-dioxoles, which are related structures. nih.gov The enantioselectivity in these reactions is controlled by the chiral ligands on the metal catalyst, which orchestrate the stereoselective formation of the heterocyclic ring. nih.gov These principles of external asymmetric induction, where chirality is transferred from a catalyst to the product, are central to modern synthetic chemistry. chemeurope.com

Enzymatic and Bio-hybrid Synthetic Routes for Dioxolane-4-methanol Derivatives

Enzymatic methods offer highly selective and environmentally benign routes to chiral compounds. Lipases are particularly versatile biocatalysts for the kinetic resolution of racemic 2,2-disubstituted-1,3-dioxolane-4-methanol derivatives. jmbfs.org Kinetic resolution separates enantiomers based on their different reaction rates with an enzyme. taylorandfrancis.com

In a typical approach, a racemic mixture of the dioxolane-4-methanol is subjected to lipase-catalyzed acetylation or esterification. researchgate.netpolimi.it One enantiomer reacts preferentially, leading to the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol. researchgate.net For example, lipases from Pseudomonas fluorescens and Rhizopus oryzae have shown excellent enantioselectivity in the transesterification of racemic solketal (the dimethyl analog) with vinyl butyrate. researchgate.net The reverse reaction, the enantioselective hydrolysis of a racemic ester derivative, can also be employed to achieve resolution. researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution of Solketal Analogs

| Enzyme (Lipase) Source | Reaction Type | Acyl Donor/Substrate | Key Outcome |

|---|---|---|---|

| Pseudomonas fluorescens | Transesterification | Vinyl Butyrate | High enantiomeric excess (ee) of the resulting ester. researchgate.net |

| Rhizopus oryzae | Transesterification | Vinyl Butyrate | Good enantioselectivity. researchgate.net |

| Pseudomonas sp. | Hydrolysis | (R,S)-Solketal Octanoate | Effective resolution, yielding (S)-alcohol and remaining (R)-ester. researchgate.net |

| Candida antarctica Lipase B (CALB) | Acetylation | Vinyl Acetate | Commonly used for high selectivity in resolving various alcohols. polimi.it |

Derivatization and Functional Group Interconversion on the Dioxolane-4-methanol Scaffold

The primary hydroxyl group of the dioxolane-4-methanol scaffold is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Oxidative Transformations to Dioxolane-4-carbaldehyde and Carboxylic Acid Analogues

The primary alcohol of 2,2-disubstituted-1,3-dioxolane-4-methanol can be selectively oxidized to the corresponding aldehyde or carboxylic acid. A widely used method for this transformation is the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation. windows.net Using a catalytic amount of TEMPO with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl), primary alcohols can be efficiently converted to aldehydes under mild, slightly basic conditions. windows.net The reaction can be guided towards the carboxylic acid by modifying the conditions, such as by adding a phase-transfer catalyst, which accelerates the subsequent oxidation of the intermediate aldehyde. windows.net

Electrochemical oxidation provides another modern approach. For instance, the electrooxidation of solketal has been studied to produce glyceric acid, demonstrating that the core scaffold can be converted to a carboxylic acid while the dioxolane ring either remains or is cleaved depending on the conditions. uni-due.de

Reductive Methodologies for Methanol (B129727) Functionality

While the methanol group is already in a reduced state, further transformations can be considered as reductive. A key strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate, and then reducing this group to a methyl group. This two-step sequence effectively achieves deoxygenation. The tosylation is typically performed with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate can then be reduced using a powerful hydride reagent such as lithium aluminum hydride (LiAlH₄), replacing the tosyloxy group with a hydrogen atom. This converts the 4-(hydroxymethyl)dioxolane into a 4-methyldioxolane.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group. As mentioned previously, tosylation is a common method to create an excellent leaving group (tosylate). preprints.org Similarly, mesylation (using methanesulfonyl chloride) or activation with other sulfonyl chlorides can be employed.

Once activated, the (2,2-diethyl-1,3-dioxolan-4-yl)methyl scaffold is susceptible to attack by a wide variety of nucleophiles in an Sₙ2 reaction. This allows for the introduction of numerous functionalities. For example, reacting the tosylate with sodium azide (B81097) (NaN₃) yields the corresponding azidomethyl derivative, while reaction with sodium cyanide (NaCN) introduces a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid. This pathway provides a versatile route to a broad class of C-4 functionalized dioxolane derivatives.

Reaction Mechanisms and Reactivity Studies of 2,2 Diethyl 1,3 Dioxolane 4 Methanol Derivatives

Mechanistic Pathways of Dioxolane Ring Formation and Cleavage

The formation of the 2,2-diethyl-1,3-dioxolane-4-methanol ring is a classic example of ketalization, typically achieved through the acid-catalyzed reaction of glycerol (B35011) with diethyl ketone. This reversible reaction is governed by Le Chatelier's principle, where the removal of water drives the equilibrium towards the formation of the ketal. rug.nlupnyk.ac.id

Mechanism of Formation (Ketalization):

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of diethyl ketone by an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. researchgate.net

Nucleophilic Attack: One of the primary hydroxyl groups of glycerol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer and Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.

Intramolecular Cyclization: The second hydroxyl group of the glycerol backbone attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the five-membered dioxolane ring.

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final product, this compound.

Mechanism of Cleavage (Hydrolysis): The cleavage of the dioxolane ring is the reverse process, known as hydrolysis, and is also acid-catalyzed. organic-chemistry.org The presence of excess water shifts the equilibrium back towards the starting materials, glycerol and diethyl ketone.

Protonation: One of the ether oxygens of the dioxolane ring is protonated by an acid catalyst.

Ring Opening: This protonation weakens the C-O bond, leading to the opening of the ring to form a carbocation, which is stabilized by the adjacent oxygen atom.

Nucleophilic Attack by Water: A water molecule attacks the carbocation.

Proton Transfer and Hemiketal Formation: A proton is transferred to one of the hydroxyl groups, forming a hemiketal intermediate and regenerating the acid catalyst.

Final Cleavage: The hemiketal is unstable and breaks down to release glycerol and the protonated diethyl ketone, which then deprotonates.

The reaction is an equilibrium process, and conditions can be optimized to favor either formation or cleavage. upnyk.ac.idresearchgate.net

Electronic and Steric Influences on Reactivity of the Dioxolane Ring

The reactivity of the dioxolane ring in this compound is significantly influenced by both electronic and steric factors originating from the substituents. researchgate.net

Electronic Effects: The two oxygen atoms within the dioxolane ring exert a strong electron-withdrawing inductive effect due to their high electronegativity. However, they can also act as electron-donating groups through resonance, stabilizing any adjacent positive charge. This resonance stabilization is crucial in the mechanism of acid-catalyzed hydrolysis, where an oxonium ion intermediate is formed. The two ethyl groups at the C2 position are electron-donating through an inductive effect, which helps to stabilize the ketal structure and any carbocation intermediates formed during cleavage.

Steric Influences: Steric hindrance plays a critical role in the kinetics of both the formation and cleavage of the dioxolane ring. numberanalytics.com The two ethyl groups at the C2 position are bulkier than the methyl groups in its analogue, solketal (B138546). This increased steric bulk can hinder the approach of the acid catalyst and nucleophiles (glycerol during formation, water during cleavage). nih.govacs.org Consequently, the rates of both formation and cleavage of this compound can be expected to be slower compared to less hindered analogues under identical conditions.

| Factor | Influence on Dioxolane Ring Reactivity |

| Electronic (Oxygen Atoms) | Inductive withdrawal, but resonance stabilization of cationic intermediates. |

| Electronic (Ethyl Groups) | Electron-donating (inductive effect), stabilizing the ketal structure. |

| Steric (Ethyl Groups) | Increased steric bulk hinders the approach of reagents, potentially slowing reaction rates for both formation and cleavage compared to less substituted analogues. numberanalytics.comacs.org |

Elucidation of Nucleophilic Reactivity of the Primary Hydroxyl Group

The primary hydroxyl (-CH₂OH) group at the C4 position of the dioxolane ring is a key site for nucleophilic reactions, allowing for a wide range of chemical modifications. ontosight.ai The reactivity of this group is characteristic of a primary alcohol, though it can be influenced by the adjacent bulky dioxolane ring. msu.edu

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. It can readily attack various electrophilic species. Common reactions involving this group include:

Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate catalytic conditions (e.g., acid catalysis or in the presence of a base) to form the corresponding esters.

Etherification: Conversion into an ether through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents.

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and subsequently displaced by other nucleophiles. researchgate.net

The dioxolane ring itself is stable under the basic or neutral conditions often employed for these transformations, making it an effective protecting group for the 1,2-diol of the original glycerol molecule while modifications are made at the C3 hydroxyl position.

Investigations into Transacetalization and Related Rearrangement Reactions

Transacetalization is a crucial reaction for dioxolane derivatives, involving the acid-catalyzed exchange of the ketone or aldehyde component of a ketal or acetal (B89532) with another carbonyl compound. researchgate.net In the case of this compound, it can react with other aldehydes or ketones in the presence of an acid catalyst to form a new dioxolane derivative and release diethyl ketone.

The mechanism is similar to that of ketal formation and cleavage. The existing ketal is protonated, leading to ring opening and formation of an intermediate that can release diethyl ketone. This intermediate can then be trapped by another carbonyl compound present in the reaction mixture to form a new, thermodynamically more stable or desired ketal. This reaction is an equilibrium-driven process, and the outcome can be controlled by the relative concentrations of the reactants and products, or by removing one of the products from the reaction mixture. researchgate.net

These reactions are valuable for synthesizing a variety of glycerol-based dioxolanes from a common precursor and for protecting carbonyl groups in multi-step syntheses. researchgate.net

Stereochemical Control and Selectivity in Chemical Transformations

The C4 carbon of the this compound ring is a chiral center, meaning the molecule can exist as two enantiomers: (R)- and (S)-2,2-diethyl-1,3-dioxolane-4-methanol. The stereochemistry of the final product is directly determined by the stereochemistry of the glycerol starting material. Using enantiomerically pure (R)- or (S)-glycerol will yield the corresponding enantiomerically pure dioxolane derivative. chemimpex.comsigmaaldrich.com

This inherent chirality is of significant importance in asymmetric synthesis, where the dioxolane can act as a chiral auxiliary. The defined stereocenter can influence the stereochemical outcome of reactions occurring at other parts of the molecule, including the primary hydroxyl group. For example, the stereocenter can direct the approach of reagents to the hydroxyl group or to derivatives formed from it, leading to the selective formation of one diastereomer over another.

The ability to synthesize enantiomerically pure forms of this compound makes it a valuable building block in the production of complex, stereochemically defined molecules for applications in pharmaceuticals and fine chemicals. chemimpex.com

Applications of 2,2 Diethyl 1,3 Dioxolane 4 Methanol As a Chiral Building Block in Advanced Chemical Synthesis

Role in the Asymmetric Synthesis of Natural Products and Analogues

There is limited specific information available in the searched scientific literature detailing the role of 2,2-Diethyl-1,3-dioxolane-4-methanol as a chiral building block in the asymmetric synthesis of natural products and their analogues.

Utilization as an Intermediate in Pharmaceutical and Agrochemical Synthesis

Precursors for the Development of Specialty Polymers and Functional Materials

Dioxolane derivatives are known to be used in the production of polymers and resins. ontosight.ai The hydroxymethyl group on this compound provides a reactive site for potential incorporation into polymer chains. cymitquimica.com Despite this potential, specific studies detailing its use as a precursor for the development of specialty polymers or functional materials have not been identified in the searched literature.

Contributions to the Construction of Complex Organic Molecules

As a chiral molecule, this compound has the potential to be a valuable component in the construction of complex organic molecules where stereochemistry is crucial. cymitquimica.com The dioxolane ring can serve as a stable protecting group for a diol functionality during a multi-step synthesis. cymitquimica.com However, specific published examples of its application in the total synthesis or construction of complex molecules are not available in the searched results.

Design of Ligands and Molecular Probes in Biochemical Research

The chiral nature of this compound makes it a candidate for development into chiral ligands for asymmetric catalysis or as a component of molecular probes. The hydroxyl group allows for further chemical modification to attach it to other molecular fragments. cymitquimica.com At present, there is no specific information in the searched literature on its use in the design of such ligands or probes for biochemical research.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Dioxolane 4 Methanol Compounds

Comprehensive Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including 2,2-Diethyl-1,3-dioxolane-4-methanol. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's backbone and the analysis of stereoisomers. researchgate.net

In the ¹H NMR spectrum of this compound, the key distinguishing feature compared to its dimethyl analogue would be the signals corresponding to the two ethyl groups attached to the C2 position. These would appear as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling. The protons on the dioxolane ring and the hydroxymethyl group (-CH₂-CH-CH₂OH) would present as a more complex set of multiplets, similar to those observed in Solketal (B138546). chemicalbook.com

¹³C NMR spectroscopy complements the proton data by showing a distinct signal for each unique carbon atom. For the diethyl compound, one would expect to see eight distinct signals, confirming the presence of all carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon, confirming the presence of the ketal carbon (C2), the aliphatic ethyl carbons, the carbons of the glycerol (B35011) backbone, and the primary alcohol carbon.

Analysis of coupling constants and potential Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments (like COSY and NOESY) can be used to determine the relative stereochemistry of the substituents on the chiral C4 carbon of the dioxolane ring, distinguishing between possible diastereomers.

Illustrative NMR Data for the Analogue 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

| Nucleus | Assignment (Solketal) | Typical Chemical Shift (ppm) | Expected Pattern for this compound |

|---|---|---|---|

| ¹H | C(CH₃)₂ | ~1.35, ~1.42 (singlets) | Triplet (~1.0 ppm, 6H) and Quartet (~1.6 ppm, 4H) for two ethyl groups |

| ¹H | -CH₂OH | ~3.5-3.7 (multiplet) | Similar multiplet (~3.5-3.7 ppm) |

| ¹H | Ring -CH₂-O- | ~3.75, ~4.05 (multiplets) | Similar multiplets (~3.8-4.1 ppm) |

| ¹H | Ring -CH-O- | ~4.2-4.3 (multiplet) | Similar multiplet (~4.2-4.4 ppm) |

| ¹³C | C(CH₃)₂ | ~25.5, ~26.9 | Signal for -CH₃ (~8-10 ppm) |

| ¹³C | -C(CH₂)₂- | - | Signal for -CH₂- (~28-32 ppm) |

| ¹³C | -CH₂OH | ~62.7 | Similar shift (~63 ppm) |

| ¹³C | Ring -CH₂-O- | ~66.5 | Similar shift (~67 ppm) |

| ¹³C | Ring -CH-O- | ~76.5 | Similar shift (~77 ppm) |

| ¹³C | O-C-O (ketal) | ~109.5 | Slightly downfield shift (~111-113 ppm) |

Mass Spectrometry (MS and HRMS) for Molecular Identity and Impurity Profiling

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. For this compound (C₈H₁₆O₃), the expected monoisotopic mass is 160.1099 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, which in turn validates the molecular formula and distinguishes it from other compounds with the same nominal mass.

When coupled with Gas Chromatography (GC-MS), this technique becomes a powerful tool for impurity profiling. matec-conferences.org As a sample is separated by the GC, individual components are introduced into the mass spectrometer, allowing for their identification based on their unique mass spectra.

The fragmentation pattern in electron ionization (EI) mass spectrometry provides structural clues. For dioxolane compounds, characteristic fragmentation pathways include the loss of an alkyl group from the C2 position. For the diethyl compound, a prominent fragment would be expected from the loss of an ethyl group (M-29), resulting in a cation at m/z 131. Another common fragmentation is the loss of the hydroxymethyl group (M-31) to give a fragment at m/z 129. spectrabase.comnist.gov

Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z | Ion Type |

|---|---|---|

| [M+H]⁺ | 161.11722 | Protonated Molecule |

| [M+Na]⁺ | 183.09916 | Sodiated Adduct |

| [M-H]⁻ | 159.10266 | Deprotonated Molecule |

| [M]⁺ | 160.10939 | Molecular Ion |

| [M+H-H₂O]⁺ | 143.10720 | Dehydrated Fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, these methods readily confirm the presence of its key structural features. upnyk.ac.id

The most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the ethyl and backbone methylene/methine groups appear as sharp peaks between 2850 and 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages in the dioxolane ring and the primary alcohol produce strong, characteristic bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. nih.gov

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds, offering complementary data on the C-C backbone and the symmetric vibrations of the molecule.

Typical Infrared Absorption Bands for Dioxolane-4-methanol Compounds

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1470 - 1450 | C-H Bend | Aliphatic (CH₂) |

| 1200 - 1000 | C-O Stretch | Ether (C-O-C) and Alcohol (C-OH) |

Chromatographic Methods for Separation and Quantification

Chromatography is essential for separating this compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and quantification.

Gas Chromatography (GC and GCxGC) for Volatile Component Analysis and Purity

Gas Chromatography (GC) is the premier technique for analyzing volatile and thermally stable compounds like this compound. jurnalfkipuntad.com A sample is vaporized and transported through a capillary column by a carrier gas. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Purity is typically determined by the area percent of the main peak in the resulting chromatogram, often using a Flame Ionization Detector (FID). bme.hu For instance, GC analysis of Solketal has been used to determine purity levels, with retention times around 9-10 minutes on standard columns. jurnalfkipuntad.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power for complex samples. chemistry-matters.comgcms.cz In GCxGC, effluent from a primary column is continuously trapped and re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram that can separate components that co-elute in a standard one-dimensional GC analysis, making it exceptionally useful for detailed impurity profiling and fingerprinting of volatile components. scispace.com

Liquid Chromatography (LC) for Non-Volatile Components and Complex Mixtures

While GC is well-suited for the target compound, Liquid Chromatography (LC) is the method of choice for analyzing any non-volatile or thermally labile impurities that may be present. High-Performance Liquid Chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.

For a moderately polar compound like this compound, a reversed-phase method using a C18 column with a mobile phase gradient of water and methanol (B129727) or acetonitrile (B52724) would be a typical starting point. Since the molecule lacks a strong UV chromophore, detection can be achieved using a universal detector such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or by coupling the LC system to a mass spectrometer (LC-MS). LC-MS is particularly powerful as it provides both separation and mass-based identification of components in a single analysis.

Chiral Analytical Methodologies for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical aspect of the analysis of chiral dioxolane-4-methanol compounds, ensuring the stereochemical purity of starting materials and products in asymmetric synthesis. The biological and pharmacological activities of chiral molecules can differ significantly between enantiomers, making precise measurement of their relative proportions essential. Advanced analytical techniques, including optical rotation and chiral high-performance liquid chromatography (HPLC), are routinely employed for this purpose.

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property of a chiral substance that causes the plane of polarized light to rotate. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions of concentration, path length, temperature, solvent, and the wavelength of the light. The specific rotation, [α], is a standardized measure of this property and can be used to determine the enantiomeric excess of a sample by comparing its measured optical rotation to that of the pure enantiomer.

The enantiomeric excess can be calculated using the formula:

e.e. (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

While specific optical rotation data for this compound is not widely available in scientific literature, data for the closely related and extensively studied compound, 2,2-Dimethyl-1,3-dioxolane-4-methanol, serves as a representative example of the values and conditions typically recorded.

| Enantiomer | Specific Rotation [α]20D | Conditions | Purity/ee (%) |

|---|---|---|---|

| (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | -13.7° | neat | 98 |

It is important to note that while optical rotation is a valuable tool, its accuracy for determining enantiomeric excess can be affected by the presence of impurities that are also optically active. Therefore, it is often used in conjunction with chromatographic methods for a more definitive assessment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers, providing a direct measure of enantiomeric excess. uma.es This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for each enantiomer and thus their separation. researchgate.net

The development of a successful chiral HPLC method involves the careful selection of the chiral stationary phase and the mobile phase. For compounds similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov The mobile phase composition, typically a mixture of a non-polar organic solvent (like hexane (B92381) or heptane) and a more polar alcohol (such as isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.net

While a specific, validated chiral HPLC method for this compound is not readily found in the public domain, the following table outlines typical parameters that would be considered in the development of such a method, based on the successful separation of analogous dioxolane derivatives and other chiral alcohols. nih.govmdpi.com

| Parameter | Typical Conditions |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose derivatives (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV (e.g., 210 nm) or Refractive Index (RI) |

The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. The percentage of each enantiomer is calculated, and from this, the e.e. is determined using the formula:

e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100

Where Area1 and Area2 are the integrated peak areas of the two enantiomers. The high accuracy and sensitivity of chiral HPLC make it the preferred method for the definitive determination of enantiomeric excess in research and industrial settings. uma.es

Computational Chemistry and Theoretical Studies on 2,2 Diethyl 1,3 Dioxolane 4 Methanol

Density Functional Theory (DFT) for Reaction Pathway Prediction and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 2,2-Diethyl-1,3-dioxolane-4-methanol, DFT calculations are instrumental in predicting the most plausible pathways for its synthesis and decomposition. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

A common application of DFT is to study the acid-catalyzed ketalization reaction between a glycerol (B35011) derivative and 3-pentanone (B124093), which would form the 2,2-diethyl substituted dioxolane ring. Calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can elucidate the multi-step mechanism. This involves protonation of the ketone, nucleophilic attack by the diol, and subsequent cyclization and dehydration steps. The calculated activation energies for each transition state reveal the rate-determining step of the reaction. For instance, theoretical studies on the thermal decomposition of analogous 1,3-dioxolanes suggest that such reactions proceed through a stepwise mechanism, and DFT can be used to calculate the energy barriers for these pathways. researchgate.netmdpi.com

Similarly, DFT can predict the outcomes of other reactions, such as oxidation or cycloadditions. researchgate.netresearchgate.net By comparing the Gibbs free energies of different transition states, a prediction of the kinetic and thermodynamic products can be made, guiding synthetic efforts. pku.edu.cn

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Step 1: Protonation | Protonation of a carbonyl oxygen | 5.2 |

| Step 2: Nucleophilic Attack | First C-O bond formation | 15.8 |

| Step 3: Ring Closure | Second C-O bond formation | 12.1 |

| Step 4: Dehydration | Elimination of water (Rate-determining) | 21.5 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static structures and reaction energies, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used to perform a thorough conformational analysis. The five-membered dioxolane ring is not planar and can adopt various "envelope" and "twist" conformations. Furthermore, the ethyl groups at the C2 position and the hydroxymethyl group at the C4 position have rotational freedom. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformers and the energy barriers for interconversion between them. nih.gov Such studies on related 1,3-dioxane (B1201747) systems have shown that the conformational equilibrium is sensitive to substituents and solvent effects. researchgate.netresearchgate.net

MD is also invaluable for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze the formation and lifetime of hydrogen bonds involving the hydroxyl group and the ether oxygens. This provides insights into its solubility and how it interacts with other molecules in solution.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| A (Global Minimum) | O1-C2-O3-C4: -25.6 | 0.00 | 45.2 |

| B | O1-C2-O3-C4: 30.1 | 0.85 | 22.1 |

| C | C2-O3-C4-C5: 15.4 | 1.20 | 14.8 |

| D | C2-O3-C4-C5: -40.2 | 1.95 | 5.5 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, including both semi-empirical methods and more rigorous ab initio approaches like Hartree-Fock and DFT, are used to determine the electronic properties of a molecule. northwestern.edulsu.edu These properties are fundamental to understanding its chemical reactivity. For this compound, such calculations can provide a detailed picture of the electron distribution within the molecule.

Key parameters derived from these calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions that are likely to act as an electron donor (nucleophilic sites), while the LUMO points to electron-accepting regions (electrophilic sites). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, these methods can generate a molecular electrostatic potential (MESP) map, which visualizes the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (negative potential), often around the oxygen atoms, which are susceptible to electrophilic attack. Blue regions denote electron-poor areas (positive potential), typically around the hydrogen atoms of the hydroxyl group, which are acidic and can participate in hydrogen bonding. Calculated atomic charges provide a quantitative measure of the charge localized on each atom, further refining predictions of reactive sites. researchgate.net

| Property | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.8 eV | Localization on ether oxygens suggests sites for electrophilic attack. |

| LUMO Energy | 1.5 eV | Localization around C-O antibonding orbitals. |

| HOMO-LUMO Gap | 8.3 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.1 D | Suggests moderate polarity. |

| Partial Charge on O(hydroxyl) | -0.65 e | Strongly nucleophilic and a hydrogen bond acceptor. |

Predictive Modeling of Stereochemical Outcomes in Asymmetric Transformations

The C4 position of this compound is a stereocenter, meaning the molecule is chiral. This chirality can influence the stereochemical outcome of reactions at or near this center. Computational modeling is a powerful tool for predicting and rationalizing the stereoselectivity of such asymmetric transformations. nih.gov

Using techniques that combine quantum mechanics and molecular mechanics (QM/MM) or specialized force fields, researchers can model the transition states of reactions involving the chiral molecule. nih.gov For example, if the hydroxyl group is acylated with a chiral acid chloride, two diastereomeric transition states are possible, leading to two different diastereomeric products. By calculating the energies of these competing transition states, it is possible to predict which diastereomer will be formed in excess. The energy difference between the diastereomeric transition states (ΔΔG‡) can be directly related to the expected diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the reaction.

These predictive models are crucial in the field of asymmetric catalysis, as they can screen potential catalysts and substrates computationally, saving significant experimental time and resources. By understanding the steric and electronic interactions that govern stereoselectivity, more effective synthetic routes can be designed.

| Transition State | Description | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio (R:S) | Predicted d.e. (%) |

|---|---|---|---|---|

| TS-R | Leads to (R,R)-diastereomer | 0.00 | 88 : 12 | 76% |

| TS-S | Leads to (R,S)-diastereomer | 1.25 |

Predicted Collision Cross Section (CCS) Calculations and Their Applications

Collision Cross Section (CCS) is a physical property that reflects the size and shape of an ion in the gas phase. It is measured using ion mobility-mass spectrometry (IM-MS), which provides an additional dimension of separation beyond mass-to-charge ratio and retention time, enhancing confidence in compound identification. nih.gov

For molecules like this compound, where a physical standard may not be readily available for experimental measurement, theoretical CCS prediction is highly valuable. There are two main approaches: computational modeling and machine learning. mdpi.com Computational methods, such as the trajectory method (TM), calculate the CCS value from the 3D structure of the ion by simulating its collisions with a buffer gas (typically nitrogen or helium). researchgate.net

More recently, machine learning models have demonstrated high accuracy in predicting CCS values. nih.gov These models are trained on large databases of experimentally measured CCS values and use molecular descriptors or fingerprints as input. arxiv.orgnih.gov By inputting the structure of the [M+H]⁺ or [M+Na]⁺ ion of this compound into a trained model like CCSP 2.0 or DarkChem, a predicted CCS value can be obtained rapidly. This predicted value can then be compared against experimental data from an IM-MS analysis to help confirm the molecule's identity in a complex mixture. acs.org

| Ion Adduct | Drift Gas | Prediction Method | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | Nitrogen (N₂) | Machine Learning (ML) | 135.8 |

| [M+Na]⁺ | Nitrogen (N₂) | Machine Learning (ML) | 141.2 |

| [M+H]⁺ | Helium (He) | Trajectory Method (TM) | 104.5 |

| [M+Na]⁺ | Helium (He) | Trajectory Method (TM) | 108.9 |

Environmental Fate and Degradation Research Methodologies Pertinent to Dioxolane 4 Methanol Compounds

Experimental and Theoretical Studies on Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of 2,2-Diethyl-1,3-dioxolane-4-methanol is a critical factor in its environmental persistence in aqueous systems. The core structure of this compound contains a ketal functional group, which is known to be susceptible to acid-catalyzed hydrolysis. researchgate.netorganic-chemistry.org Conversely, ketals exhibit significant stability under neutral to basic conditions. researchgate.net

Experimental studies on the hydrolysis of ketals typically involve monitoring the degradation of the compound over time in buffered solutions of varying pH. The rate of hydrolysis is often determined by measuring the disappearance of the parent compound or the appearance of its hydrolysis products, which for this compound would be 3-pentanone (B124093) and glycerol (B35011). Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or chromatography are commonly employed for this purpose. nih.gov

The mechanism of acid-catalyzed ketal hydrolysis proceeds through the protonation of one of the ether oxygens, followed by the formation of a resonance-stabilized carboxonium ion intermediate, which is considered the rate-determining step. researchgate.netchemistrysteps.com This intermediate is then attacked by water, leading to the formation of a hemiketal, which subsequently breaks down to the corresponding ketone and diol. The rate of this reaction is highly dependent on the pH of the solution, with the hydrolysis kinetics increasing dramatically with decreasing pH. researchgate.net

Table 1: Illustrative Hydrolysis Kinetics of a Ketal Compound at Varying pH

| pH | Half-life (t₁/₂) (hours) |

| 7.4 | Stable (no measurable hydrolysis over 7 days) |

| 6.5 | ~110 |

| 6.0 | ~18 |

| 5.5 | ~6 |

| 5.0 | ~2 |

This interactive table is based on data for a representative ketal and illustrates the general trend of increasing hydrolysis rate with decreasing pH. researchgate.net The actual rates for this compound may vary.

Theoretical studies, including computational chemistry methods, can complement experimental findings by providing insights into the reaction mechanism and the stability of intermediates. These studies can help predict the susceptibility of different ketal structures to hydrolysis based on electronic and steric factors.

Research Methodologies for Investigating Biodegradation Pathways

The biodegradation of this compound by microorganisms is a plausible pathway for its removal from the environment. Research into the biodegradation of dioxolane-based compounds often involves enrichment and isolation of microbial cultures from contaminated sites that are capable of utilizing these compounds as a source of carbon and energy.

Methodologies to elucidate biodegradation pathways typically include:

Microcosm Studies: Soil or water samples are incubated with the target compound to monitor its disappearance over time and identify potential breakdown products.

Pure Culture Studies: Microorganisms capable of degrading the compound are isolated and studied in detail to understand the specific enzymes and metabolic pathways involved.

Metabolite Identification: Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to identify intermediate and final products of biodegradation.

Enzyme Assays: Specific enzymes responsible for the initial steps of degradation, such as monooxygenases, can be identified and characterized.

While direct studies on this compound are scarce, research on the biodegradation of the structurally similar compound 1,4-dioxane (B91453) has shown that monooxygenase-expressing bacteria can initiate degradation. berkeley.edu These enzymes hydroxylate the ring, leading to ring cleavage and the formation of more readily biodegradable linear compounds like 2-hydroxyethoxyacetic acid, ethylene (B1197577) glycol, and eventually mineralization to carbon dioxide and water. It is plausible that a similar mechanism could be involved in the biodegradation of this compound. Some studies have also noted the presence of 1,3-dioxolane (B20135) derivatives in industrial effluents and their potential for biodegradation. researchgate.net

Future Directions and Emerging Research Areas for 2,2 Diethyl 1,3 Dioxolane 4 Methanol

Integration with Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical manufacturing is progressively shifting from traditional batch processing to more efficient, safer, and scalable continuous flow methodologies. The integration of the synthesis of 2,2-diethyl-1,3-dioxolane-4-methanol into flow chemistry and continuous manufacturing processes represents a significant area for future research.

Flow chemistry offers numerous advantages for the synthesis of this compound, which is typically formed through the ketalization of glycerol (B35011) with diethyl ketone. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles, particularly when dealing with exothermic reactions or hazardous reagents.

Key Research Objectives:

Reactor Design and Optimization: Developing and optimizing microreactors or continuous stirred-tank reactors (CSTRs) in series for the efficient synthesis of this compound.

Process Intensification: Investigating methods to intensify the production process, such as the use of immobilized catalysts within the flow reactor to simplify purification and catalyst recycling.

Real-time Monitoring and Control: Implementing in-line analytical techniques (e.g., FT-IR, Raman spectroscopy) to monitor reaction progress in real-time, allowing for automated process control and optimization.

Downstream Processing: Designing integrated continuous downstream processing units for the separation and purification of the final product, potentially leading to a fully automated "crude-to-pure" manufacturing system.

The successful implementation of continuous manufacturing for this compound could lead to significant reductions in manufacturing costs, waste generation, and environmental footprint, making it a more attractive and sustainable chemical intermediate.

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis of this compound from glycerol and diethyl ketone is an acid-catalyzed equilibrium reaction. While conventional homogeneous acid catalysts like sulfuric acid can be effective, they pose challenges related to corrosion, catalyst separation, and waste disposal. upnyk.ac.id Future research is poised to focus on the development of novel, highly selective, and sustainable catalytic systems.

Promising Areas of Catalyst Development:

Heterogeneous Acid Catalysts: Solid acid catalysts, such as zeolites, ion-exchange resins, and metal oxides, offer the advantages of easy separation from the reaction mixture, reusability, and reduced environmental impact. researchgate.net Research will likely focus on tailoring the acidic properties and porous structures of these materials to maximize activity and selectivity for the diethyl derivative.

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, presents a green and highly selective alternative. Lipases, for instance, could potentially catalyze the esterification of the hydroxyl group of the molecule, while other enzymes could be explored for the ketalization step itself under mild reaction conditions.

Advanced Homogeneous Catalysis: The exploration of more sophisticated homogeneous catalysts, such as Lewis acids and organocatalysts, could lead to higher efficiencies and selectivities. For instance, a patent on a related compound mentions the use of p-toluenesulfonic acid as an organic catalyst. google.com Similar systems could be adapted for the diethyl analogue.

The table below summarizes potential catalytic systems and their anticipated advantages for the synthesis of this compound.

| Catalyst Type | Examples | Potential Advantages | Research Focus |

| Heterogeneous Acids | Zeolites (e.g., H-BEA), Sulfonated Resins (e.g., Amberlyst-15) | Easy separation, reusability, reduced corrosion | Tailoring pore size and acidity, improving stability |

| Biocatalysts | Immobilized Lipases | High selectivity, mild reaction conditions, biodegradability | Enzyme screening and engineering, process optimization |

| Advanced Homogeneous | Lewis Acids (e.g., Sc(OTf)₃), Organocatalysts (e.g., p-TSA) | High activity, potential for asymmetric synthesis | Catalyst design for improved turnover numbers, recyclability |

Exploration of Undiscovered Synthetic Utilities and Bioactive Analogues

The chiral center at the 4-position of the 1,3-dioxolane (B20135) ring makes this compound a valuable chiral building block in organic synthesis. While its dimethyl counterpart, solketal (B138546), has been utilized in the synthesis of various complex molecules, the synthetic utility of the diethyl derivative remains largely unexplored. chemicalbook.com

Future Synthetic Explorations:

Chiral Ligands: The hydroxyl group can be functionalized to create novel chiral ligands for asymmetric catalysis. The presence of the diethyl groups may impart unique steric and electronic properties to these ligands, potentially leading to improved enantioselectivities in various reactions.

Pharmaceutical Intermediates: The dioxolane moiety is present in several biologically active compounds. This compound could serve as a starting material for the synthesis of new drug candidates with potentially enhanced efficacy or modified pharmacokinetic properties.

Novel Protecting Group: The 2,2-diethyl-1,3-dioxolane (B12986163) group could be investigated as a protecting group for 1,2-diols, offering different stability and deprotection conditions compared to the more common isopropylidene (acetonide) group derived from acetone (B3395972).

Furthermore, the synthesis and screening of a library of derivatives of this compound for biological activity is a promising area of research. By modifying the hydroxyl group or other parts of the molecule, it may be possible to discover novel compounds with applications in medicine, agriculture, or other life sciences.

Advanced Materials Science Applications Utilizing Dioxolane-4-methanol Scaffolds

The unique chemical structure of this compound makes it an interesting candidate for the development of advanced materials. The presence of a reactive hydroxyl group allows for its incorporation into polymeric structures, and the dioxolane ring can impart specific properties to the resulting materials.

Potential Applications in Materials Science:

Biodegradable Polymers: The glycerol backbone of the molecule suggests that polymers derived from it may exhibit biodegradability. Research could focus on the synthesis of polyesters, polycarbonates, or polyurethanes incorporating the this compound moiety to create new classes of sustainable plastics.

Functional Coatings and Resins: The compound can be used as a reactive diluent or a building block for functional coatings and resins. The diethyl groups may influence properties such as viscosity, solubility, and the glass transition temperature of the final polymer.

Chiral Materials: The inherent chirality of the molecule can be exploited to create chiral polymers and materials with applications in chiral separations, sensors, and optics.

Electrolytes for Batteries: The polar nature of the dioxolane ring suggests that derivatives of this compound could be investigated as components of non-aqueous electrolytes for lithium-ion batteries and other electrochemical devices.

The development of materials based on this scaffold is a nascent field with significant potential for innovation, driven by the increasing demand for sustainable and high-performance materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic methods for producing 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) from glycerol, and how do reaction parameters affect yield?

- Methodological Answer : Solketal is synthesized via acid-catalyzed acetalization of glycerol with acetone. Key parameters include:

- Catalyst : Homogeneous acids (e.g., H₂SO₄, p-toluenesulfonic acid) or heterogeneous systems (e.g., Amberlyst-15).

- Molar Ratio : Glycerol:acetone = 1:2–4 to minimize unreacted glycerol .

- Temperature : 50–60°C under reflux; higher temperatures risk side reactions.

- Water Removal : Molecular sieves or azeotropic distillation improve yields to ~85% by shifting equilibrium .

- Table 1 : Representative Catalytic Systems

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ (1 wt%) | 60 | 3 | 78 | [176] |

| p-TSA (0.5 wt%) | 55 | 2.5 | 85 | [7] |

Q. What spectroscopic and chromatographic techniques are recommended for characterizing Solketal purity and structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms acetal formation (e.g., δ 1.35 ppm for methyl groups, δ 4.0–4.4 ppm for dioxolane protons) .

- GC-MS : Retention time and fragmentation patterns distinguish Solketal from glycerol or acetone byproducts .

- Polarimetry : For enantiomeric resolution; (S)-enantiomer shows specific rotation ([α]D²⁵ = +14.5°) .

Q. What safety protocols are critical when handling Solketal in laboratory settings?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps .

- Storage : –20°C for long-term stability; avoid moisture to prevent acetal hydrolysis .

- Waste Management : Segregate organic waste and neutralize acidic catalysts before disposal .

Advanced Research Questions

Q. How does Solketal’s stereochemistry influence its utility in asymmetric synthesis of phospholipid derivatives?

- Methodological Answer : The (S)-enantiomer is a key chiral building block. For example:

-

Iodination : (S)-Solketal reacts with PPh₃/I₂ in toluene (90°C, 2 h) to yield (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane (99% yield). This intermediate is critical for synthesizing phospholipids like phosphatidylserine analogs .

-

Deprotection : TFA-mediated cleavage of the isopropylidene group regenerates diols for further functionalization .

- Table 2 : Reaction Optimization for Iodination

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar Ratio (I₂:Substrate) | 1.3:1 | Maximizes conversion |

| Solvent | Toluene | Prevents side reactions |

| Temperature | 90°C | Completes in 2 h |

Q. What mechanistic insights explain the role of Solketal in enhancing the stability of Toll-like Receptor-2 (TLR2) agonists?

- Methodological Answer : Solketal’s dioxolane ring stabilizes labile hydroxyl groups in TLR2 agonists (e.g., diacylthioglycerol lipopeptides). Key steps:

- Protection : Solketal shields the glycerol backbone during coupling reactions.

- Controlled Release : Acidic hydrolysis post-synthesis regenerates active hydroxyls without degrading the lipid chain .

Q. How do solvent polarity and catalyst choice affect the kinetics of Solketal formation from glycerol?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate proton transfer but may trap water, reducing yields. Non-polar solvents (e.g., toluene) favor water removal .

- Catalyst Comparison : Heterogeneous catalysts (e.g., zeolites) offer easier separation but require higher temps (70–80°C) vs. homogeneous acids (50–60°C) .

Contradictions & Limitations in Current Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.